Cas no 1519285-71-2 (3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid)

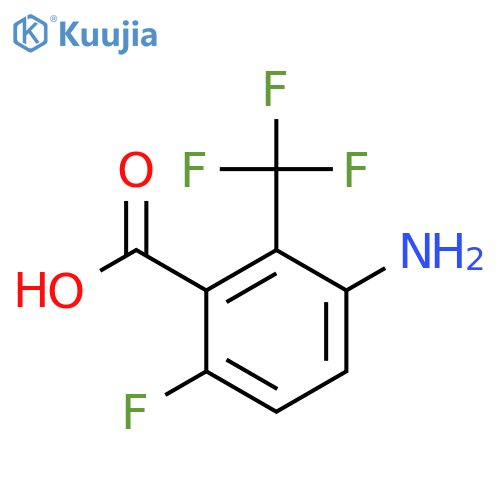

1519285-71-2 structure

商品名:3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid

CAS番号:1519285-71-2

MF:C8H5F4NO2

メガワット:223.1244161129

MDL:MFCD28723421

CID:4795988

PubChem ID:83410206

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid

-

- MDL: MFCD28723421

- インチ: 1S/C8H5F4NO2/c9-3-1-2-4(13)6(8(10,11)12)5(3)7(14)15/h1-2H,13H2,(H,14,15)

- InChIKey: KMMUIQJROPCGEH-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CC=C(C=1C(=O)O)F)N)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 256

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 63.3

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015015846-1g |

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid |

1519285-71-2 | 97% | 1g |

1,579.40 USD | 2021-05-31 | |

| Enamine | EN300-20825971-0.05g |

3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |

1519285-71-2 | 0.05g |

$539.0 | 2023-09-16 | ||

| Enamine | EN300-20825971-5.0g |

3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |

1519285-71-2 | 5g |

$2028.0 | 2023-05-25 | ||

| Enamine | EN300-20825971-10.0g |

3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |

1519285-71-2 | 10g |

$3007.0 | 2023-05-25 | ||

| Enamine | EN300-20825971-0.1g |

3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |

1519285-71-2 | 0.1g |

$565.0 | 2023-09-16 | ||

| Enamine | EN300-20825971-0.5g |

3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |

1519285-71-2 | 0.5g |

$616.0 | 2023-09-16 | ||

| Enamine | EN300-20825971-1.0g |

3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |

1519285-71-2 | 1g |

$699.0 | 2023-05-25 | ||

| Enamine | EN300-20825971-1g |

3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |

1519285-71-2 | 1g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-20825971-2.5g |

3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |

1519285-71-2 | 2.5g |

$1260.0 | 2023-09-16 | ||

| Alichem | A015015846-500mg |

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid |

1519285-71-2 | 97% | 500mg |

806.85 USD | 2021-05-31 |

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1519285-71-2 (3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬